molecular formula C13H8O3S B2753312 (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone CAS No. 329209-30-5

(5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone

Cat. No.: B2753312
CAS No.: 329209-30-5
M. Wt: 244.26
InChI Key: WUVWVWAZLNEFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone is a complex organic compound that features both benzofuran and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 5-hydroxybenzofuran with 2-thiophenecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 5-hydroxy-1-benzofuran-3-yl)(2-thienyl)carboxylic acid.

    Reduction: Formation of (5-hydroxy-1-benzofuran-3-yl)(2-thienyl)methanol.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

(5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5-Hydroxy-1-benzofuran-3-yl)(2-furyl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (5-Hydroxy-1-benzofuran-3-yl)(2-pyridyl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(5-Hydroxybenzofuran-3-yl)(thiophen-2-yl)methanone is unique due to the presence of both benzofuran and thiophene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c14-8-3-4-11-9(6-8)10(7-16-11)13(15)12-2-1-5-17-12/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVWVWAZLNEFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.